r(-)-alpha-Chloromethyl histamine dihydrochloride
Overview
Description
r(-)-alpha-Chloromethyl histamine dihydrochloride is a chemical compound that features a chiral center and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of r(-)-alpha-Chloromethyl histamine dihydrochloride typically involves the chlorination of a precursor compound containing the imidazole ring. One common method involves the reaction of (2S)-1-(1H-imidazol-5-yl)propan-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar chlorination reactions, optimized for yield and purity. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
r(-)-alpha-Chloromethyl histamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
r(-)-alpha-Chloromethyl histamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to the presence of the imidazole ring.
Mechanism of Action
The mechanism of action of r(-)-alpha-Chloromethyl histamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The chlorine atom can also participate in interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(1H-imidazol-5-yl)propan-2-amine: Lacks the chlorine atom but shares the imidazole ring and chiral center.
2-(1H-Imidazol-5-yl)propan-2-amine: Similar structure but with different substitution patterns.
Uniqueness
The presence of the chlorine atom in r(-)-alpha-Chloromethyl histamine dihydrochloride makes it unique compared to its analogs. This chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
r(-)-alpha-Chloromethyl histamine dihydrochloride is a synthetic derivative of histamine that has garnered attention due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This compound is characterized by its imidazole ring, which plays a crucial role in its interaction with various biological targets, including histamine receptors. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
This compound possesses a unique structure that allows it to participate in various chemical reactions, including substitution, oxidation, and addition reactions. The presence of the chlorine atom enhances its reactivity and potential interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C₇H₈ClN₃·2HCl |
Molecular Weight | 227.06 g/mol |
Melting Point | 175-178 °C |
Solubility | Soluble in water |
The biological activity of this compound is primarily mediated through its interaction with histamine receptors (H1, H2, H3, and H4). The imidazole ring allows for coordination with metal ions and the formation of hydrogen bonds, influencing the activity of target enzymes or receptors.
- Histamine Receptors : The compound acts as an agonist or antagonist at different histamine receptors, modulating physiological responses such as inflammation, gastric acid secretion, and neurotransmission.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in histamine metabolism, thereby affecting histamine levels and its associated biological effects.
Biological Studies
Research indicates that this compound can be utilized in various biological studies:
- Enzyme Inhibition : Studies have demonstrated its potential to inhibit enzymes like histidine decarboxylase, which is crucial for histamine synthesis.
- Receptor Binding : The compound exhibits binding affinity to multiple histamine receptors, making it a valuable tool for studying receptor-mediated signaling pathways.
Table 2: Receptor Binding Affinity
Receptor Type | Binding Affinity (Ki) |
---|---|
H1 | 50 nM |
H2 | 75 nM |
H3 | 30 nM |
H4 | 120 nM |
Case Studies
- Histamine and Cancer Pharmacology : A study published in PMC explored the role of histamine receptors in cancer cell proliferation. It was found that activation of H1 and H2 receptors decreased the proliferation of MCF-7 breast cancer cells, highlighting the therapeutic potential of compounds like this compound in cancer treatment .
- Neurotransmitter Modulation : Research indicated that antagonists of the H3 receptor can enhance cognitive functions by increasing acetylcholine release in the brain. This compound's ability to interact with these receptors suggests it could play a role in cognitive enhancement therapies .
- Bronchial Challenge Studies : Histamine dihydrochloride has been used in bronchial challenge tests to assess airway responsiveness. Stability studies showed that dilutions of this compound maintained biological activity over extended periods when stored under appropriate conditions .
Properties
IUPAC Name |
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOXRFPLFJWSZ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415949 | |
Record name | s-a-chloromethylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75614-86-7 | |
Record name | s-a-chloromethylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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